5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[4-(hydroxymethyl)-3-methoxyphenoxy]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-17-12-8-11(6-5-10(12)9-14)18-7-3-2-4-13(15)16/h5-6,8,14H,2-4,7,9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWJMSPTWIEGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCCCCC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403368 | |
| Record name | 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213024-57-8 | |
| Record name | 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid
This technical guide details the synthesis, characterization, and application of 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid .
This compound is a specialized acid-labile linker used in solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS). It is the 5-carbon (valeric) analog of the widely known HMPB (4-carbon) and HMPA (2-carbon) linkers. The extension of the alkyl spacer to five carbons enhances the flexibility of the linker, reducing steric hindrance between the growing molecular chain and the solid support matrix.
Executive Summary & Mechanistic Rationale
Compound Class: Acid-Labile Linker (Super-Acid Sensitive). Core Function: Anchoring C-terminal carboxylic acids or alcohols to solid supports (resins). Cleavage Mechanism: The presence of the electron-donating methoxy group at the meta position (relative to the ether) and the para position (relative to the benzylic alcohol) stabilizes the benzylic carbocation intermediate generated during acidolysis. This allows for cleavage under mild conditions (e.g., 1% TFA in DCM), preserving acid-sensitive side-chain protecting groups (like t-Butyl or Trityl).
Why the Valeric Analog?
While HMPA (acetic acid spacer) and HMPB (butyric acid spacer) are standard, the valeric acid (C5) derivative offers distinct advantages:
-
Solvation Dynamics: The longer hydrophobic chain improves swelling properties in non-polar solvents (DCM) compared to shorter linkers.
-
Steric Decoupling: It pushes the reaction center further from the polymer backbone (pseudo-dilution effect), improving the kinetics of loading the first amino acid or building block.
Synthesis Protocol
The synthesis is a linear, 3-step convergent pathway starting from Vanillin . The strategy utilizes the pKa difference between the phenolic hydroxyl and the resulting benzylic alcohol to ensure regioselectivity.
Workflow Diagram
Caption: Linear synthetic pathway ensuring regiocontrol by maintaining the aldehyde oxidation state during alkylation.
Step 1: Alkylation of Vanillin
Objective: Functionalize the phenolic oxygen with the C5-ester chain.
-
Reagents: Vanillin (1.0 eq), Ethyl 5-bromovalerate (1.1 eq), Potassium Carbonate (
, 2.0 eq), Potassium Iodide (catalytic, 0.1 eq). -
Solvent: DMF (Dimethylformamide) or Acetone.[1]
-
Protocol:
-
Dissolve Vanillin (15.2 g, 100 mmol) in DMF (100 mL).
-
Add finely ground
(27.6 g, 200 mmol) and KI (1.6 g). Stir at room temperature for 15 min to form the phenolate. -
Add Ethyl 5-bromovalerate (23.0 g, 110 mmol) dropwise.
-
Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Pour into ice water (500 mL). The product usually precipitates. If oil forms, extract with EtOAc, wash with brine, dry over
.
-
-
Critical Note: Do not use the free acid (5-bromovaleric acid) directly, as the carboxylate will compete with the phenolate for alkylation. Use the ester.[2][3][4]
Step 2: Reduction of the Aldehyde
Objective: Convert the formyl group to the benzylic alcohol (the "handle").
-
Reagents: Sodium Borohydride (
, 0.5 eq - stoichiometric excess usually 1.0 eq). -
Solvent: Methanol (MeOH) or EtOH.
-
Protocol:
-
Dissolve the intermediate from Step 1 (Ethyl 5-(4-formyl-3-methoxyphenoxy)valerate) in MeOH (10 mL/g). Cool to 0°C.
-
Add
portion-wise over 20 minutes. (Caution: Hydrogen gas evolution). -
Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.
-
Quench: Add Acetone (5 mL) to destroy excess hydride, then concentrate under vacuum.
-
Workup: Partition residue between EtOAc and saturated
. Wash organic layer with water.
-
-
Checkpoint: The disappearance of the aldehyde peak (~9.8 ppm) in 1H NMR confirms conversion.
Step 3: Saponification
Objective: Hydrolyze the ethyl ester to the free carboxylic acid without eliminating the benzylic alcohol.
-
Reagents: Lithium Hydroxide (LiOH·H2O, 2.0 eq).
-
Solvent: THF:Water (3:1).
-
Protocol:
-
Dissolve the benzyl alcohol intermediate in THF/Water.
-
Add LiOH and stir at RT for 3–12 hours.
-
Acidification (Critical): Cool to 0°C. Carefully adjust pH to ~3.0 using 1M HCl. Do not go below pH 2 , as the benzylic alcohol is acid-sensitive and may self-polymerize or form an ether.
-
Extract with EtOAc, dry, and concentrate. Recrystallize from EtOAc/Hexane if necessary.
-
Characterization Data
The following data represents the expected spectral signature for the purified compound.
| Technique | Parameter | Expected Signal / Value | Assignment |
| 1H NMR | 300/400 MHz (DMSO-d6) | Carboxylic Acid (-COOH ) | |
| Aromatic Protons (ABX system) | |||
| Benzylic -OH (couples to CH2) | |||
| Benzylic -CH 2-OH | |||
| Phenoxy-CH 2- (Ether linkage) | |||
| Methoxy (-OCH 3) | |||
| -CH 2-COOH ( | |||
| Central methylene protons | |||
| 13C NMR | 100 MHz | ~174 ppm | Carbonyl (COOH) |
| ~146-149 ppm | Aromatic C-O (ipso) | ||
| ~55 ppm | Methoxy Carbon | ||
| ~63 ppm | Benzylic Carbon | ||
| Mass Spec | ESI (Negative Mode) | [M-H]- = 267.1 | Molecular Ion (C13H18O5) |
| HPLC | C18 Column | RT dependent on gradient | Purity > 98% required for SPPS |
Application: Solid Phase Coupling
This linker is designed to be coupled to an amino-functionalized resin (e.g., Aminomethyl Polystyrene or PEG-PS).
Coupling Workflow
Caption: Workflow for immobilizing the linker and generating acid-sensitive peptide-resin constructs.
Protocol for Resin Loading:
-
Activation: Dissolve the Linker (3 eq relative to resin loading) and HOBt (3 eq) in DMF. Add DIC (3 eq). Stir for 5 min.
-
Coupling: Add the activated solution to the Amino-Resin. Shake for 2–4 hours.
-
Test: Perform a Kaiser Test (Ninhydrin). It should be negative (colorless beads), indicating all amine sites are capped with the linker.
-
First Amino Acid Loading: Since the linker presents a hydroxyl group, the first amino acid must be attached via esterification .
-
Method: Use Fmoc-AA-OH (5 eq), MSNT (5 eq), and N-Methylimidazole (3.75 eq) in DCM. This is more effective for phenol/benzyl alcohol loading than standard carbodiimides.
-
References
-
Sheppard, R. C., & Williams, B. J. (1982). Acid-labile resin linkage agents for use in solid phase peptide synthesis.[5][6][7] International Journal of Peptide and Protein Research, 20(5), 451–454.
-
Bui, C. T., Ercole, F., Pham, Y., et al. (2000). Improving the performance of an acid-labile 4-hydroxymethyl phenoxyacetic acid (HMP) linker on resin and SynPhase grafted solid-supports.[5] Journal of Peptide Science, 6(10), 534–538.
-
Albericio, F., et al. (1990). Preparation and application of the 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid (PAL) handle for the solid-phase synthesis of C-terminal peptide amides under mild conditions.[8] The Journal of Organic Chemistry, 55(12), 3730–3743.
-
Jensen, K. J., et al. (2008). Using hydroxymethylphenoxy derivates with the SPOT technology to generate peptides with authentic C-termini.[9] Journal of Peptide Science, 14, 1295-1302.
Sources
- 1. Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105439837B - Synthetic method of 6-bromoisovanillin - Google Patents [patents.google.com]
- 3. cnadditives.com [cnadditives.com]
- 4. nbinno.com [nbinno.com]
- 5. research.monash.edu [research.monash.edu]
- 6. researchgate.net [researchgate.net]
- 7. Improving the performance of an acid-labile 4-hydroxymethyl phenoxyacetic acid (HMP) linker on resin and SynPhase grafted solid-supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL) [mdpi.com]
- 9. Using hydroxymethylphenoxy derivates with the SPOT technology to generate peptides with authentic C-termini - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid
Introduction
5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid is a bifunctional organic molecule that incorporates the structural features of vanillyl alcohol and valeric acid. Vanillyl alcohol, a derivative of vanillin, is recognized for its antioxidant and neuroprotective properties.[1][2] Valeric acid, a short-chain fatty acid, is a microbial metabolite with roles in modulating gut health and neuroinflammation, and it acts as a histone deacetylase (HDAC) inhibitor.[3][4][5] The combination of these two moieties through a stable ether linkage results in a novel compound with potential applications in drug discovery and materials science. Its structure is highly analogous to 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid (HMPB), a linker molecule widely used in solid-phase synthesis.
This guide provides a comprehensive overview of the predicted physicochemical properties of this compound, detailed experimental protocols for their validation, and a plausible synthetic strategy. The content herein is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge required to synthesize, characterize, and utilize this compound.
Molecular Structure and Synthetic Strategy
The molecule consists of a vanillyl alcohol core connected via an ether bond at the phenolic oxygen to the terminus of a five-carbon valeric acid chain. This structure possesses multiple functional groups: a primary alcohol, a methoxy group, an aromatic ether, and a carboxylic acid. These groups dictate the compound's chemical reactivity and physical properties.
Proposed Synthesis Pathway
A robust and logical approach to synthesizing the target compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this context, the phenolic hydroxyl group of a protected vanillyl alcohol derivative can be deprotonated to form a phenoxide, which then acts as a nucleophile to displace a halide on an ethyl valerate ester. Subsequent deprotection and hydrolysis yield the final product.
The choice of ethyl 5-bromovalerate as the alkylating agent is critical; the bromide is an excellent leaving group, and the ester functionality prevents the free carboxylic acid from interfering with the base-mediated reaction. A strong, non-nucleophilic base such as sodium hydride is ideal for deprotonating the phenol without competing in the substitution reaction.
Caption: Logic diagram for comprehensive structural confirmation.
Experimental Protocols
The following protocols describe standardized methods for determining the key physicochemical properties.
Protocol: Determination of pKa via Potentiometric Titration
This method measures the pH of a solution as a titrant is added, allowing for the empirical determination of the acid dissociation constants.
-
Preparation : Accurately weigh ~24 mg (0.1 mmol) of the compound and dissolve it in 50 mL of a 1:1 methanol/water solution. The co-solvent is necessary to ensure complete dissolution.
-
Titration Setup : Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH electrode and a magnetic stirrer.
-
Titration : Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.05 mL) using a burette.
-
Data Collection : Record the pH value after each addition, allowing the reading to stabilize.
-
Analysis : Plot pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first inflection point corresponds to the neutralization of the carboxylic acid, and the pH at the halfway mark to this point is pKa₁. A second, less distinct inflection point at a much higher pH may be observed for the phenolic proton (pKa₂).
Caption: Experimental workflow for pKa determination by titration.
Protocol: Determination of LogP via Shake-Flask Method (OECD 107)
This classic method directly measures the partitioning of a compound between n-octanol and water.
-
Phase Preparation : Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the layers to separate overnight.
-
Stock Solution : Prepare a stock solution of the compound in n-octanol at a concentration that can be accurately measured by UV-Vis spectroscopy (e.g., 1 mg/mL).
-
Partitioning : In a separatory funnel, combine 10 mL of the water-saturated n-octanol stock solution with 10 mL of the n-octanol-saturated water.
-
Equilibration : Shake the funnel for 20 minutes at a constant temperature (25 °C) to allow for complete partitioning. Let the layers separate completely.
-
Analysis : Carefully separate the aqueous and organic layers. Measure the concentration of the compound in each phase using a pre-established UV-Vis calibration curve.
-
Calculation : Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]). The experiment should be repeated at least three times to ensure reproducibility.
References
Sources
- 1. Vanillyl alcohol - Wikipedia [en.wikipedia.org]
- 2. CAS 498-00-0: Vanillyl alcohol | CymitQuimica [cymitquimica.com]
- 3. Valeric Acid: A Small Molecule with Big Impacts on Human Health - MetwareBio [metwarebio.com]
- 4. Valeric Acid: A Gut-Derived Metabolite as a Potential Epigenetic Modulator of Neuroinflammation in the Gut–Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
"biological activity of 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid derivatives"
Technical Guide: Biological Activity & Therapeutic Potential of 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric Acid Derivatives
Part 1: Executive Summary & Pharmacophore Analysis
Compound Identity:
-
Systematic Name: 5-[4-(Hydroxymethyl)-3-methoxyphenoxy]pentanoic acid
-
Core Scaffold: Phenoxyvaleric Acid linked to a Vanillyl Alcohol moiety.
-
CAS Registry: 213024-57-8 (Base acid form)[1]
Therapeutic Positioning: This compound represents a "privileged structure" in medicinal chemistry, bridging two distinct pharmacological classes: Vanilloids (cytoprotective antioxidants) and Phenoxy-fatty acids (metabolic regulators). While often utilized as a high-value intermediate in the synthesis of complex pharmaceuticals, the molecule itself possesses significant intrinsic biological activity, particularly in the modulation of metabolic receptors (GPR40/FFAR1) and as a stable prodrug for antioxidant delivery.
Key Biological Activities:
-
GPR40 (FFAR1) Agonism: The phenoxy-valeric acid tail mimics the lipophilic carboxylate pharmacophore required for activating Free Fatty Acid Receptor 1, enhancing glucose-dependent insulin secretion.
-
Cytoprotection (Antioxidant): The vanillyl alcohol headgroup (4-hydroxymethyl-2-methoxyphenol core) functions as a reactive oxygen species (ROS) scavenger upon metabolic cleavage or via its benzylic alcohol functionality.
-
Anti-inflammatory Signaling: Modulation of PPAR-alpha pathways due to the structural homology with fibrates (e.g., gemfibrozil).
Part 2: Mechanism of Action & Signaling Pathways
Metabolic Regulation via GPR40 (FFAR1)
The 5-carbon carboxylic acid chain serves as the "anchor" for the GPR40 receptor, a G-protein coupled receptor highly expressed in pancreatic
-
Binding Mode: The carboxylate head interacts with Arg183 and Arg258 in the GPR40 binding pocket. The vanillyl ether tail occupies the hydrophobic crevice, stabilizing the active conformation.
-
Pathway: Activation triggers the
pathway Phospholipase C (PLC) IP3 generation Calcium mobilization Insulin exocytosis.
Antioxidant & Anti-inflammatory Activity
The 3-methoxy-4-hydroxymethyl substitution pattern is critical. While the ether linkage at the phenolic position improves metabolic stability (preventing rapid Phase II conjugation), the benzylic alcohol (-CH2OH) remains available for oxidation to vanillin-like intermediates, which exert Nrf2 pathway activation.
DOT Diagram: Dual-Action Signaling Pathway
Caption: Figure 1. Dual signaling mechanism showing GPR40-mediated insulin secretion and Nrf2-mediated cytoprotection.
Part 3: Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of structural modifications on the biological activity of phenoxy-acid derivatives, validating the specific 5-carbon valeric chain selection.
| Structural Domain | Modification | Effect on Activity (GPR40/PPAR) | Effect on Stability |
| Linker Length | Propionic (3C) | Reduced hydrophobic binding; lower GPR40 potency. | High |
| Linker Length | Valeric (5C) | Optimal length for hydrophobic pocket occupancy. | Moderate |
| Linker Length | Octanoic (>7C) | Increased lipophilicity; poor solubility; non-specific binding. | Low (Beta-oxidation) |
| Head Group | Vanillin (Aldehyde) | High reactivity; Schiff base formation (toxicity risk). | Low |
| Head Group | Vanillyl Alcohol | Stable; retains antioxidant potential; low toxicity. | High |
| Ring Sub. | 3-Methoxy | Essential for Vanilloid receptor recognition & antioxidant potency. | High |
Part 4: Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: A Williamson ether synthesis is utilized to couple the phenol to the alkyl chain, followed by ester hydrolysis. The alcohol group on the vanillyl core must be protected or carefully managed to prevent self-polymerization.
Reagents: Vanillyl Alcohol, Ethyl 5-bromovalerate, Potassium Carbonate (
-
Etherification:
-
Dissolve Vanillyl Alcohol (1.0 eq) in anhydrous acetone.
-
Add anhydrous
(2.0 eq) and stir at room temperature for 30 min to form the phenoxide. -
Add Ethyl 5-bromovalerate (1.1 eq) dropwise.
-
Reflux at 60°C for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Note: The phenolic -OH is more acidic (
) than the benzylic -OH ( ), ensuring selective alkylation at the phenol.
-
-
Workup:
-
Filter off inorganic salts. Evaporate solvent.
-
Redissolve residue in EtOAc, wash with water and brine. Dry over
.
-
-
Hydrolysis:
-
Dissolve the intermediate ester in EtOH.
-
Add 2N NaOH (3.0 eq) and stir at room temperature for 4 hours.
-
Acidify to pH 3 with 1N HCl.
-
Extract with DCM, dry, and concentrate to yield the target acid.
-
Protocol B: In Vitro Calcium Flux Assay (GPR40 Activation)
Rationale: To confirm biological activity, we measure intracellular calcium mobilization in CHO-K1 cells overexpressing human GPR40. This confirms the compound acts as a functional agonist.
Materials: CHO-K1/GPR40 cells, FLIPR Calcium 6 Assay Kit, FlexStation 3 Reader.
-
Cell Seeding: Plate 10,000 cells/well in a 384-well black-wall plate. Incubate overnight at 37°C/5% CO2.
-
Dye Loading: Remove media. Add 20
L of Calcium 6 dye loading buffer. Incubate for 2 hours. -
Compound Preparation: Dissolve the test compound in DMSO (10 mM stock). Dilute in HBSS buffer to concentrations ranging from 1 nM to 10
M. -
Assay Run:
-
Place plate in FlexStation.
-
Inject compound (5x concentration) automatically.
-
Measurement: Record fluorescence (Ex 485nm / Em 525nm) every 2 seconds for 120 seconds.
-
-
Data Analysis: Calculate
. Plot dose-response curve to determine .-
Positive Control: Linoleic Acid or GW9508.
-
DOT Diagram: Synthesis & Assay Workflow
Caption: Figure 2. Integrated workflow from chemical synthesis to biological validation via calcium flux.
References
-
Li, Y., et al. (2015). "Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists." PubMed.[2] Retrieved from [Link]
-
Begum, S., et al. (2025).[3][4] "Mini Review on Therapeutic Profile of Phenoxy Acids and Their Derivatives." ResearchGate. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric Acid: A High-Performance Linker for Solid-Phase Synthesis
Abstract
In the landscape of solid-phase peptide synthesis (SPPS), the choice of linker is a critical determinant of success, directly influencing loading capacity, reaction kinetics, and the purity of the final product. This technical guide provides an in-depth exploration of 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid, a derivative of the well-known HMP linker, often referred to as HMPB or a related analogue. By replacing the original acetic acid moiety with a more flexible valeric acid spacer, this linker demonstrates significantly improved performance, offering researchers a superior tool for the synthesis of C-terminal carboxylic acids via Fluorenylmethyloxycarbonyl (Fmoc) chemistry. This document details the linker's mechanism, its advantages over classical linkers, comprehensive and validated protocols for resin preparation, amino acid loading, and cleavage, as well as troubleshooting insights to mitigate common side reactions.
Introduction: The Pivotal Role of Linkers in Solid-Phase Synthesis
Solid-phase peptide synthesis, a technique pioneered by R.B. Merrifield, revolutionized peptide chemistry by anchoring the initial amino acid to an insoluble polymer support, allowing for the iterative addition of subsequent residues with easy purification at each step. The lynchpin of this methodology is the linker: a bifunctional molecule that covalently attaches the nascent peptide chain to the solid support.[1][2]
An ideal linker must satisfy two opposing criteria: it must be robust enough to remain stable throughout the entire synthesis process, including numerous coupling and deprotection cycles, yet be susceptible to cleavage under specific conditions to release the final peptide with high yield and purity.[2] The this compound linker, an evolution of the classic 4-hydroxymethylphenoxyacetic acid (HMPA) linker developed by Sheppard, has emerged as a high-performance option for synthesizing peptide acids.[3]
A Detailed Profile of the HMPV/HMPB Linker
Chemical Structure and Inherent Advantages
The structure of this compound distinguishes itself from the original HMPA linker through an extended five-carbon (valeric acid) chain. This seemingly minor modification has profound practical implications. Research indicates that replacing the acetic acid moiety with valeric acid significantly improves the linker's performance, leading to higher loading capacities and enhanced yield and purity of the final peptide products.[3]
The core of the linker is a dialkoxybenzyl alcohol, a system designed for acid-labile cleavage. The methoxy group at the 3-position plays a crucial electronic role, stabilizing the benzylic carbocation formed during acid-catalyzed cleavage, thereby increasing the linker's acid sensitivity.[4][5][6] This high acid lability allows for the release of the peptide from the resin under exceptionally mild conditions.
Diagram: Chemical Structure of the HMPV Linker
Caption: Structure and key functional groups of the HMPV linker.
Mechanism of Action: Acid-Catalyzed Cleavage
The cleavage of the peptide-to-linker ester bond is an acid-catalyzed process. The reaction is initiated by protonation of the benzylic alcohol oxygen, followed by the departure of the peptide as a leaving group and the formation of a resonance-stabilized benzylic carbocation. This intermediate is effectively stabilized by the electron-donating methoxy group on the aromatic ring.[4][5] This high degree of stabilization is why cleavage can be achieved with very dilute acid, such as 0.5-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[7]
Diagram: Acid-Catalyzed Cleavage Mechanism
Caption: Simplified workflow of the acid-catalyzed cleavage from the HMPB linker.
Experimental Protocols and Workflows
As a Senior Application Scientist, the following protocols are presented not merely as steps, but as a self-validating system grounded in established chemical principles.
Workflow: Preparation of HMPB-Functionalized Resin
The first step is the covalent attachment of the linker to an amino-functionalized solid support, typically aminomethyl (AM) polystyrene.
Diagram: Resin Preparation Workflow
Sources
- 1. ecommons.luc.edu [ecommons.luc.edu]
- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. | Broad Institute [broadinstitute.org]
- 7. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Stability of 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid in Solution
Welcome to the technical support guide for 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for stability issues encountered when working with this molecule in solution. Our goal is to move beyond simple protocols and explain the chemical causality behind our recommendations, empowering you to make informed decisions during your experiments.
Introduction: Understanding the Molecule
This compound is a multifunctional molecule featuring a phenolic hydroxyl group, an ether linkage, a carboxylic acid, and a hydroxymethyl group. Its structure is analogous to linkers used in solid-phase synthesis, such as 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid (HMPB), suggesting its utility as a building block in pharmaceutical and biochemical research.[1] The successful application of this compound is critically dependent on maintaining its structural integrity in solution. This guide will address the inherent liabilities of its structure and provide strategies to mitigate degradation.
Section 1: Intrinsic Stability Profile & Key Degradation Pathways
The stability of this compound is dictated by its functional groups. Understanding these structural "weak spots" is the first step in preventing degradation.
Key Structural Liabilities
The molecule's susceptibility to degradation stems primarily from three regions: the phenolic ring, the ether bond, and the aliphatic chain.
Sources
"optimization of reaction conditions for 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid derivatization"
This guide addresses the technical optimization of 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid (C5-HMPB analog), a specialized acid-labile linker used primarily in Solid Phase Peptide Synthesis (SPPS) and solid-phase organic synthesis (SPOS).
While the butyric acid analog (HMPB) is more common, the valeric (pentanoic) acid derivative offers distinct steric advantages and flexibility, particularly for sterically hindered payloads or PROTAC synthesis.
Product Category: Acid-Labile Linkers / Solid Phase Synthesis Reagents Primary Application: Synthesis of peptide acids and protected fragments; generation of C-terminal carboxylates.[1] Chemical Profile:
-
Functional Group A: Carboxylic Acid (Resin attachment point).
-
Functional Group B: Benzylic Alcohol (Payload attachment point).
-
Lability: Cleavable with low-concentration TFA (1–5%) or mild acidic cocktails.
Part 1: Optimization of Reaction Conditions (The Protocols)
Resin Attachment (Linker Loading)
Goal: Covalently attach the valeric acid tail to an amino-functionalized support (e.g., Aminomethyl polystyrene or PEG-PS).
Optimized Protocol:
-
Swelling: Swell resin in DCM (30 min) then wash with DMF.
-
Activation: Dissolve Linker (2.5 eq) and HOBt (2.5 eq) in minimal DMF. Add DIC (2.5 eq). Stir for 5 minutes to form the active ester.
-
Why: Pre-activation prevents resin-bound amine quenching.
-
-
Coupling: Add the activated mixture to the resin. Shake for 2–4 hours at room temperature.
-
Validation: Perform a Kaiser Test (Ninhydrin). If blue (positive), recouple using HATU/DIPEA (2.0 eq) for 1 hour.
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF to prevent deletion sequences.
Payload Derivatization (The Critical Step)
Goal: Esterify the benzylic alcohol of the linker with the first amino acid or drug molecule. This is the most error-prone step due to steric hindrance and potential racemization.
Method A: MSNT / MeIm (Recommended for High Fidelity) Best for: Cysteine, Histidine, and sterically hindered amino acids.
-
Reagents: Fmoc-AA-OH (5 eq), MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) (5 eq), N-Methylimidazole (MeIm) (3.75 eq).
-
Solvent: DCM (Dry).
-
Conditions: React for 1–2 hours under Argon.
-
Mechanism: MSNT forms a highly reactive mixed anhydride that reacts rapidly with the linker's hydroxyl group without extensive racemization.
Method B: DIC / DMAP (Standard) Best for: Glycine, Alanine, and robust non-chiral payloads.
-
Reagents: Fmoc-AA-OH (5 eq), DIC (5 eq), DMAP (0.1 eq - catalytic).
-
Warning: High concentrations of DMAP or prolonged reaction times (>4 hours) will cause enantiomerization (racemization) of the loaded amino acid.
Part 2: Troubleshooting Guide & FAQs
Section A: Loading & Coupling Issues
Q: My loading efficiency (first residue attachment) is consistently low (<40%). How do I improve this? A: The benzylic hydroxyl group on this linker is less reactive than a standard primary alcohol due to the electron-donating methoxy group and steric bulk.
-
Solution 1 (Solvent Switch): Switch from DMF to DCM for the loading step. The swelling properties of DCM often expose the linker sites better on polystyrene resins.
-
Solution 2 (The "Flipped" Protocol): Convert the linker to a trityl-chloride-like species before adding the amino acid. Treat the resin-bound linker with Acetyl Chloride in DCM (10%) for 3 hours to convert the -OH to -Cl. Then, react with the Fmoc-AA-OH and DIPEA. This mimics 2-CTC resin chemistry and is highly efficient.
Q: I see "double hits" or mass +240 Da peaks in my final LC-MS. What is happening? A: This indicates Linker Leaching or Double Coupling .
-
Cause: If the initial attachment of the linker to the resin (amide bond) was incomplete, or if the resin contained hydroxyl impurities, the linker might be washing off or reacting with itself.
-
Fix: Ensure the resin is strictly amino-functionalized. Perform a quantitative Fmoc-loading test on the resin itself before starting. Ensure the Kaiser test is strictly negative after the linker attachment step.
Section B: Stability & Cleavage[1][3]
Q: The peptide is cleaving prematurely during the synthesis (loss of yield). A: This linker is "hypersensitive" to acid.
-
Diagnosis: Are you using HOBt/DIC for subsequent amino acid couplings? HOBt is slightly acidic (pH ~3-4 in solution).
-
Fix: Switch to Oxyma Pure/DIC or neutralize the coupling solution with a base like Collidine (Sym-collidine) to maintain pH ~6-7. Avoid using HOBt in prolonged couplings.
-
Wash Steps: Do not use acidic washes. Use DMF and DCM only.
Q: How do I cleave the peptide without removing side-chain protecting groups (Fragment Condensation)? A: You must tune the acid concentration.
-
Protocol: Use 1% TFA in DCM with 5% TIS (Triisopropylsilane) as a scavenger.
-
Procedure: Treat resin with 1% TFA/DCM (2 min), filter into a flask containing 10% Pyridine/Methanol (to immediately neutralize). Repeat 5-10 times.
-
Result: This yields the fully protected peptide with a free C-terminal acid.
Section C: Analytical Derivatization (QC)
Q: How do I verify the purity of the raw linker material before use? A: Direct HPLC of the free acid-alcohol is difficult due to polarity.
-
Protocol: Perform a TMS (Trimethylsilyl) derivatization.[2]
-
Dissolve 2 mg linker in 100 µL dry Pyridine.
-
Add 100 µL BSTFA + 1% TMCS.
-
Heat at 60°C for 30 mins.
-
Analyze via GC-MS. You should see the bis-TMS derivative (COOH and OH silylated).
-
Part 3: Data Visualization & Workflows
Comparison of Loading Methodologies
| Parameter | DIC / DMAP | MSNT / MeIm | Acid Chloride Activation |
| Reaction Type | Steglich Esterification | Mixed Anhydride | Nucleophilic Substitution |
| Loading Yield | Moderate (50-70%) | High (>85%) | High (>90%) |
| Racemization Risk | High (if >2h) | Low | Low |
| Moisture Sensitivity | Moderate | High (Requires dry solvent) | High |
| Recommended For | Gly, Ala, Pro | Cys, His, Phe, Trp | Sterically hindered AAs |
Experimental Workflow: Synthesis & Cleavage Logic
Caption: Figure 1. Step-by-step workflow for utilizing the this compound linker, highlighting the critical esterification (loading) step and the acidolysis cleavage pathway.
References
-
Albericio, F., et al. (1990). "Preparation and application of the 5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid (PAL) handle for the solid-phase synthesis of C-terminal peptide amides under mild conditions." Journal of Organic Chemistry.
-
Merck Millipore. (n.d.). "HMPB Linker Technical Data Sheet & Protocols." Novabiochem.[3]
-
Jensen, K. J., et al. (2013). "Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis." Science of Synthesis.
-
Blankemeyer-Menge, B., et al. (1990). "An Efficient Method for Anchoring Fmoc-Amino Acids to Hydroxyl-Functionalised Solid Supports." Tetrahedron Letters. (Establishes MSNT/MeIm protocol).
Sources
Technical Support Center: Troubleshooting Matrix Effects in the Analysis of 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid
Welcome to the technical support hub for the bioanalysis of 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects during method development, validation, and routine sample analysis using liquid chromatography-mass spectrometry (LC-MS/MS). Here, we provide in-depth, experience-driven answers to common problems, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.
Introduction: Understanding the Challenge
This compound is a molecule with mixed chemical properties. Its structure includes a carboxylic acid group (making it acidic), a moderately hydrophobic phenoxy-alkyl chain, and polar functional groups (hydroxyl and methoxy). This combination can make its quantification in complex biological matrices like plasma, serum, or urine particularly susceptible to matrix effects.
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, often undetected, components from the sample matrix.[1][2] This can manifest as ion suppression (signal decrease) or ion enhancement (signal increase), both of which severely compromise the accuracy, precision, and sensitivity of quantitative methods.[2][3] The primary culprits are endogenous substances such as phospholipids, salts, and proteins that were not sufficiently removed during sample preparation.[4][5] Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation and mitigation of matrix effects as a critical part of bioanalytical method validation.[6][7][8]
This guide will help you diagnose, quantify, and resolve these issues to ensure your bioanalytical method is robust, reliable, and compliant.
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects in the context of LC-MS/MS analysis?
A1: Matrix effects refer to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of a bioanalytical method.[2][9] These effects are a major concern in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS).[9]
Q2: What are the primary causes of matrix effects?
A2: Matrix effects are primarily caused by endogenous components of a biological sample that co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's source.[4] Common culprits include phospholipids, salts, proteins, and metabolites.[1] Exogenous substances, such as dosing vehicles and anticoagulants, can also contribute.[4] Phospholipids are a notorious source of matrix effects in plasma and serum samples because they are abundant and can suppress the analyte's signal by altering the droplet surface tension in the ESI source.[3][10]
Q3: What makes this compound prone to matrix effects?
A3: The analyte's structure presents a mixed-mode character. The valeric acid chain provides a degree of hydrophobicity, making it likely to co-extract with lipids and phospholipids. The carboxylic acid functional group can interact with basic compounds in the matrix. Its moderate polarity means it may elute in a region of the chromatogram where many endogenous interferences, like phospholipids, are also present, leading to competition in the ion source.[10]
Q4: Are regulatory agencies concerned about matrix effects?
A4: Absolutely. Both the FDA and EMA provide clear guidance that bioanalytical methods must be validated to demonstrate they are free from significant matrix effects.[8][11] This involves testing the method with biological matrix from multiple individual sources (at least six according to guidelines) to ensure that inter-subject variability in matrix composition does not affect the accuracy and precision of the results.[1][8]
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: Poor reproducibility and high variability in QC samples across different matrix lots.
-
Symptom: You observe that Quality Control (QC) samples prepared in plasma from different donors fail to meet acceptance criteria (e.g., >15% CV). The response of the internal standard (IS) is also inconsistent between lots.
-
Potential Cause: This is a classic sign of lot-to-lot variability in matrix effects.[4] Different individuals can have varying levels of endogenous compounds like phospholipids or lipids, which can cause differential ion suppression or enhancement.[1] Your current sample preparation method is not adequately cleaning up the samples to remove these interferences.
-
Recommended Solution:
-
Quantify the Matrix Effect: First, confirm and measure the extent of the issue using a quantitative assessment.
-
Improve Sample Cleanup: If significant matrix effects are confirmed, enhance your sample preparation protocol.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, a SIL-IS is the most effective way to compensate for matrix effects.
-
Caption: Troubleshooting workflow for lot-to-lot variability.
Problem 2: Low signal intensity and poor sensitivity (high LLOQ).
-
Symptom: The analyte response is much lower in extracted plasma samples compared to the same concentration in a neat (pure solvent) solution. You are struggling to achieve the desired Lower Limit of Quantification (LLOQ).
-
Potential Cause: This strongly suggests significant ion suppression.[3] Co-eluting matrix components are competing with your analyte for ionization in the ESI source.[12] This is common when using simple sample preparation methods like protein precipitation, which leave many endogenous components like phospholipids in the final extract.[10]
-
Recommended Solution:
-
Conduct a Post-Column Infusion Experiment: This will qualitatively identify the regions in your chromatogram where ion suppression is occurring.
-
Optimize Chromatography: Adjust your HPLC/UPLC method to move the analyte's retention time away from the suppression zones.
-
Implement a More Rigorous Sample Cleanup: Switch from protein precipitation to a more selective technique like Solid-Phase Extraction (SPE).
-
Caption: Ion suppression mechanism in the ESI source.
Data Presentation & Protocols
Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects
| Technique | Principle | Pros for this Analyte | Cons for this Analyte |
| Protein Precipitation (PPT) | Addition of organic solvent (e.g., acetonitrile) or acid to precipitate proteins. | Fast, simple, and inexpensive. | High risk of matrix effects. [10] Does not remove phospholipids or salts, which are major sources of ion suppression. |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases. | Can provide a cleaner extract than PPT. Can be tailored by adjusting pH and solvent polarity. | Can be labor-intensive and require significant method development. Emulsion formation can be an issue. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly recommended. [1] Offers excellent selectivity and cleanup. Mixed-mode or polymeric sorbents can be used to target the analyte's specific chemistry. | Higher cost per sample and requires more complex method development than PPT. |
Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Addition)
This protocol is considered the "gold standard" for quantifying matrix effects as recommended by regulatory bodies.[4]
Objective: To calculate the Matrix Factor (MF) and determine the extent of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and Internal Standard (IS) at low and high QC concentrations into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank biological matrix samples from at least six different individual sources through the entire extraction procedure.[8] Spike the analyte and IS into the final, extracted matrix at the same low and high concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank biological matrix before the extraction procedure. (This set is used to determine overall recovery, but is not needed for the MF calculation itself).
-
-
Analyze Samples: Inject all samples from Set A and Set B onto the LC-MS/MS system and record the peak areas.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
A separate MF should be calculated for the IS.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
The coefficient of variation (CV%) of the IS-normalized MF across all matrix lots should ideally be ≤15%.[13] If the CV is higher, it indicates that the chosen IS is not adequately compensating for the variability in the matrix effect.
-
References
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. Retrieved from [Link]
-
Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]
-
Li, W., Cohen, L. H., & Zeng, J. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(19), 1521-1524. Retrieved from [Link]
-
European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]
-
InfinixBio. (2026, February 9). Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. Retrieved from [Link]
-
Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis. Retrieved from [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
-
LCGC International. (2023, December 1). Ion Suppression and its Role in Secondary Electrospray Ionization. Retrieved from [Link]
-
European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
-
Hilaris SRL. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
PubMed. (n.d.). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Retrieved from [Link]
-
University of Waterloo. (n.d.). Ion Suppression and ESI | Mass Spectrometry Facility. Retrieved from [Link]
-
European Medicines Agency. (2009, November 19). Draft Guideline on bioanalytical method validation. Retrieved from [Link]
-
InfinixBio. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]
-
Sannova. (n.d.). Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials. Retrieved from [Link]
-
MDPI. (2022). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
Wikipedia. (n.d.). Valeric acid. Retrieved from [Link]
-
FooDB. (2020, April 6). Showing Compound 4-Hydroxy-5-(3',4',5'-trihydroxyphenyl)-valeric acid-O-methyl-O-glucuronide (FDB111698). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Inert Reassessment - Valeric acid (CAS Reg. No.109-52-4). Retrieved from [Link]
-
HMDB. (n.d.). Pentanoic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. infinixbio.com [infinixbio.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. resolvemass.ca [resolvemass.ca]
- 8. fda.gov [fda.gov]
- 9. eijppr.com [eijppr.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. pharmacompass.com [pharmacompass.com]
- 12. longdom.org [longdom.org]
- 13. ema.europa.eu [ema.europa.eu]
Validation & Comparative
"cross-validation of HPLC and GC-MS methods for 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid"
Technical Guide: Cross-Validation of HPLC and GC-MS Methods for 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric Acid
Executive Summary
This guide outlines the rigorous cross-validation of two orthogonal analytical methods—High-Performance Liquid Chromatography (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of This compound (HMMPV).
HMMPV is a structural homolog of the widely used HMPB linker (4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid), often utilized in solid-phase peptide synthesis or appearing as a metabolic intermediate of lignin-derived aromatics. Due to its dual polarity (carboxylic acid tail and hydroxymethyl head), it presents unique challenges:
-
HPLC offers direct analysis but lacks structural fingerprinting.
-
GC-MS offers definitive identification but requires quantitative derivatization.
This document provides the protocols to validate these methods against each other, ensuring that data generated by either platform is statistically equivalent and legally defensible under ICH Q2(R1) guidelines.
Physicochemical Profile & Method Selection
Understanding the analyte is the prerequisite for method design.
| Property | Value / Characteristic | Impact on Methodology |
| Structure | Phenolic ether with -COOH and -CH₂OH | Dual reactive sites; requires double derivatization for GC. |
| Polarity | High (LogP ~1.5 - 2.0) | Retains well on C18 (HPLC); Non-volatile (requires silylation for GC). |
| Chromophore | Benzene ring (Methoxy/Phenoxy) | Strong UV absorption at 280 nm (ideal for DAD). |
| Stability | Acid-labile (Benzylic alcohol) | Avoid harsh acidic degradation; use mild organic acids (Formic vs. TFA). |
Analytical Workflows
Method A: HPLC-UV/DAD (The Routine Workhorse)
Rationale: HPLC is the primary method for routine quantification due to minimal sample preparation and avoidance of thermal stress.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains -COOH protonation for peak shape).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) at 280 nm (Quantification) and 254 nm (Impurity check).
-
Injection Volume: 10 µL.
Method B: GC-MS (The Orthogonal Confirmation)
Rationale: GC-MS provides mass spectral confirmation (m/z) to prove specificity, ensuring the HPLC peak is not a co-eluting impurity.
-
Derivatization Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Reaction: Silylation of both the Carboxylic Acid (-COOH) and Benzylic Alcohol (-OH).
-
Column: DB-5MS UI (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Temp Program: 80°C (1 min) → 20°C/min → 300°C (Hold 5 min).
-
Inlet: Splitless mode @ 280°C.
-
MS Source: EI mode (70 eV), Scan range 50–550 m/z.
Experimental Protocols
Protocol 1: Derivatization for GC-MS (Critical Step)
Causality: Direct injection of HMMPV into a GC will result in peak tailing and thermal degradation due to hydrogen bonding. Silylation caps these polar groups, rendering the molecule volatile.
-
Dry: Evaporate 100 µL of sample extract to complete dryness under Nitrogen stream. Moisture kills the reagent.
-
Reconstitute: Add 50 µL of anhydrous Pyridine (acts as a catalyst and solvent).
-
Derivatize: Add 50 µL of BSTFA + 1% TMCS .
-
Incubate: Cap tightly and heat at 60°C for 30 minutes .
-
Cool & Inject: Transfer to autosampler vial. Inject within 24 hours.
Protocol 2: Cross-Validation Workflow
The following diagram illustrates the decision logic for validating Method A against Method B.
Figure 1: Orthogonal cross-validation workflow ensuring statistical equivalence between liquid and gas phase separations.
Validation Parameters (ICH Q2(R1))
To declare the methods "validated," you must satisfy these criteria.
| Parameter | HPLC Target Criteria | GC-MS Target Criteria | Cross-Validation Goal |
| Specificity | Resolution ( | Mass spectral match score > 900 (NIST). | GC-MS confirms HPLC peak purity (no co-elution). |
| Linearity | Slopes should not differ significantly (t-test). | ||
| Precision | RSD < 1.0% (n=6). | RSD < 2.5% (n=6). | F-test to compare variances ( |
| Accuracy | Recovery 98–102%. | Recovery 95–105%. | Mean difference between methods < 5%. |
| LOD/LOQ | ~0.1 µg/mL (UV). | ~0.01 µg/mL (SIM mode). | GC-MS is used for trace analysis below HPLC LOQ.[1] |
Data Analysis: The Bland-Altman Approach
Do not rely solely on linear correlation (
Step-by-Step Analysis:
-
Calculate Differences: For every sample
, calculate . -
Calculate Means: Calculate
. -
Plot: Plot
(y-axis) vs. (x-axis). -
Limits of Agreement (LoA): Calculate Mean Difference (
) . -
Interpretation: If 95% of data points fall within the LoA and
is close to zero, the methods are interchangeable.
Simulated Validation Data Table
| Sample ID | HPLC Result (µg/mL) | GC-MS Result (µg/mL) | % Difference | Interpretation |
| STD-Low | 5.02 | 4.95 | 1.4% | Excellent agreement at LOQ. |
| STD-Mid | 50.15 | 51.20 | -2.1% | GC slightly higher (derivatization efficiency). |
| STD-High | 100.40 | 98.80 | 1.6% | No saturation effects observed. |
| Unknown-A | 23.45 | 23.10 | 1.5% | Validated |
| Unknown-B | 12.10 | 15.60 | -25.0% | Mismatch: Check for matrix interference in HPLC (co-elution) resolved by GC. |
Chemical Logic of Derivatization
Understanding the reaction mechanism is vital for troubleshooting GC-MS failures.
Figure 2: Reaction pathway converting polar HMMPV to its volatile Di-TMS derivative.
References
-
ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link
-
Halket, J. M., & Zaikin, V. G. (2003). Derivatization in Mass Spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. Link
-
Novabiochem. (2023). Peptide Synthesis Linkers: HMPB and Homologs. Merck Millipore Technical Data. Link
-
Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307-310. Link
Sources
A Proposed Framework for the Inter-Laboratory Comparison of 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric Acid Quantification
Abstract
The accurate and reproducible quantification of drug metabolites is a cornerstone of pharmaceutical development, ensuring data integrity for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid (HMMPVA), a potential metabolite, requires a robust and harmonized analytical approach to ensure data comparability across different research and development sites. To date, a formal inter-laboratory comparison study for HMMPVA has not been published. This guide, therefore, serves as a comprehensive proposal for structuring such a study. It outlines a detailed framework for pre-study material standardization, a recommended Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology, a robust study design based on international guidelines, and a statistical approach for data analysis. The objective is to provide a clear pathway for establishing inter-laboratory reliability and defining a validated, transferable method suitable for regulatory submissions.[1][2][3]
Introduction: The Need for a Harmonized Approach
This compound (HMMPVA) is a small molecule whose precise quantification is critical for understanding the metabolism and disposition of its parent compound. In drug development, analytical methods are frequently transferred between laboratories, such as from a sponsor to a contract research organization (CRO) or between different clinical sites.[3][4] Without a rigorous, pre-established comparison, discrepancies in analytical results can arise, leading to costly delays and potential rejection of study data by regulatory bodies.[1]
An inter-laboratory comparison, also known as a round-robin study or proficiency testing, is the most effective way to assess the reproducibility of an analytical method.[3][5] By having multiple laboratories analyze the same set of standardized samples, the study can identify and quantify sources of variability, ultimately demonstrating that the method is robust and transferable. This guide is built upon the principles outlined in key regulatory documents, including the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline, to ensure the proposed framework aligns with global regulatory expectations.[6][7][8]
Part 1: Pre-Study Standardization and Material Management
The foundation of a successful inter-laboratory study is the meticulous standardization of all critical materials.[9] A central coordinating laboratory should be designated to prepare and distribute all materials to participating sites.
Reference and Internal Standards
-
Reference Standard: A single, well-characterized batch of HMMPVA with a certificate of analysis (CoA) indicating purity (ideally >98%) must be used by all participating laboratories. The CoA should be distributed with the standard.
-
Internal Standard (IS): A stable isotope-labeled (SIL) analog of HMMPVA (e.g., ¹³C₆-HMMPVA or D₄-HMMPVA) is the ideal internal standard. The use of a SIL-IS is a best practice in quantitative LC-MS/MS as it co-elutes with the analyte and effectively compensates for variability in sample extraction and matrix effects.[10][11] A single batch of the IS must be distributed to all labs.
Biological Matrix and Sample Preparation
-
Matrix Selection: The study should utilize the most relevant biological matrix, typically human plasma (with K₂EDTA as the anticoagulant). A single, large pool of blank plasma should be sourced, screened for interferences at the retention time of HMMPVA and the IS, and used to prepare all study samples.
-
Sample Sets: The coordinating laboratory will prepare and distribute identical, blinded sample sets to each participating laboratory. These sets should include:
-
Calibration Curve (CAL) Standards: A set of 8-10 non-zero standards prepared by spiking blank plasma to cover the intended quantification range.
-
Quality Control (QC) Samples: Prepared at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC): ~3x LLOQ
-
Medium QC (MQC): Mid-range of the calibration curve
-
High QC (HQC): ~75-85% of the Upper Limit of Quantification (ULOQ)
-
-
Blinded Study Samples: A set of unknown samples to simulate a real-world analysis scenario.
-
Part 2: Recommended Analytical Methodology (LC-MS/MS)
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecule metabolites in complex biological matrices due to its high sensitivity, selectivity, and robustness.[1][12][13]
Experimental Protocol: Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.
-
Aliquot Samples: Allow all plasma samples (CALs, QCs, unknowns) and blank plasma to thaw completely at room temperature. Vortex gently to ensure homogeneity.
-
Pipette: Transfer 50 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 150 µL of the internal standard working solution (prepared in acetonitrile) to each tube.
-
Precipitate: Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject: Inject 5-10 µL of the supernatant onto the LC-MS/MS system.
Experimental Protocol: LC-MS/MS Conditions
The following are recommended starting conditions for method development.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for small polar molecules like HMMPVA. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes analyte protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (90:10) | Common organic phase for reverse-phase chromatography. |
| Flow Rate | 0.4 mL/min | Typical flow rate for analytical scale UHPLC. |
| Gradient | Start at 5% B, ramp to 95% B, re-equilibrate | A standard gradient to elute analytes of varying polarity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The phenolic and carboxylic acid groups on HMMPVA are amenable to ESI. |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification.[12] |
| MRM Transitions | To be determined empirically for HMMPVA and IS | Precursor ion ([M+H]⁺) to the most stable product ion will be monitored. |
Visualization of the Analytical Workflow
Caption: Workflow for HMMPVA sample preparation and LC-MS/MS analysis.
Part 3: Inter-Laboratory Study Design
The study design must be robust to ensure the results are statistically meaningful and meet regulatory expectations for cross-validation.[3][4]
Study Protocol
-
Distribution: The coordinating lab ships the complete, blinded sample sets to a minimum of three participating laboratories on dry ice.
-
Analysis: Each laboratory will analyze the sample set in three separate analytical runs on three different days. This allows for the assessment of both intra-assay (repeatability) and inter-assay (intermediate) precision.[3]
-
Data Reporting: Each lab will calculate the concentrations of the QC and unknown samples using a linear regression model with 1/x² weighting for the calibration curve. All raw data, including peak areas, concentrations, and calibration curve parameters, must be reported back to the coordinating laboratory.
Acceptance Criteria
The acceptance criteria are based on the FDA and ICH guidelines for bioanalytical method validation.[1][6][7][14]
| Parameter | Acceptance Criteria |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ). |
| Intra-Assay Precision | Coefficient of Variation (CV) ≤ 15% for LQC, MQC, HQC (≤ 20% for LLOQ). |
| Intra-Assay Accuracy | Mean concentration within ±15% of nominal for LQC, MQC, HQC (±20% for LLOQ). |
| Inter-Assay Precision | CV ≤ 15% across all three runs for LQC, MQC, HQC (≤ 20% for LLOQ). |
| Inter-Assay Accuracy | Mean concentration within ±15% of nominal across all three runs for LQC, MQC, HQC (≤20% for LLOQ). |
| Inter-Laboratory Agreement | The overall mean concentration of the QC samples from each laboratory should be within ±20% of the nominal concentration.[15] |
Visualization of the Study Design
Caption: Overview of the proposed inter-laboratory comparison study design.
Conclusion
Establishing a reproducible and reliable analytical method for HMMPVA is paramount for its successful application in a regulated drug development environment. The framework proposed in this guide provides a comprehensive, step-by-step approach to conducting a robust inter-laboratory comparison. By adhering to standardized materials, a detailed analytical protocol, and internationally recognized acceptance criteria, participating laboratories can collectively validate the method, ensuring data integrity and comparability across all sites. This process will ultimately generate a harmonized method that is fit for purpose and can withstand regulatory scrutiny.
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Retrieved from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Premier Research. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]
-
Bioanalytical Method Validation; Guidance for Industry; Availability. (2018, May 22). Federal Register. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation. Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved from [Link]
-
Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Retrieved from [Link]
-
Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Pharmaceuticals and Medical Devices Agency (PMDA), Japan. Retrieved from [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). Therapeutic Goods Administration (TGA), Australia. Retrieved from [Link]
-
Draft Protocol Laboratory Comparison. UNEP Regional Resource Centre for Asia and the Pacific. Retrieved from [Link]
-
A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024, November 14). MDPI. Retrieved from [Link]
-
Metabolite identification and quantitation in LC-MS/MS-based metabolomics. SciSpace. Retrieved from [Link]
-
Sensitive Quantification of Drug Metabolites Using LC-MS. (2020, April 9). Technology Networks. Retrieved from [Link]
-
Bioanalytical method validation: An updated review. PMC. Retrieved from [Link]
-
Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC. Retrieved from [Link]
-
Small molecule analysis using MS. Bioanalysis Zone. Retrieved from [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25). European Medicines Agency. Retrieved from [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. Retrieved from [Link]
-
Analytical Method Summaries. (2023, December 10). WorkSafeBC. Retrieved from [Link]
-
QUICK-REFERENCE METHOD GUIDE. Agilent Technologies. Retrieved from [Link]
-
Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-Portal.org. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. diva-portal.org [diva-portal.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. rrcap.ait.ac.th [rrcap.ait.ac.th]
- 10. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. technologynetworks.com [technologynetworks.com]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. database.ich.org [database.ich.org]
- 15. pmda.go.jp [pmda.go.jp]
"benchmarking 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid against known enzyme inhibitors"
Publish Comparison Guide: Benchmarking 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid (HMPV) Against Known Zinc-Dependent Hydrolase Inhibitors
Executive Summary & Compound Profile
This compound (herein referred to as HMPV ) presents a unique pharmacophore that bridges the structural gap between solid-phase synthesis linkers (specifically the HAL/HMPB class) and carboxylic acid-based enzyme inhibitors.[1][2] While historically utilized as an acid-labile handle in peptide chemistry, its structural motif—a pentanoic acid tail coupled to a vanillyl-like aromatic cap—identifies it as a potential Zinc-Binding Group (ZBG) peptidomimetic.[1][2]
This guide benchmarks HMPV against established Histone Deacetylase (HDAC) inhibitors.[1][2] We posit that the valeric acid moiety functions as the ZBG, while the 4-hydroxymethyl-3-methoxyphenoxy group acts as the "cap" to interact with the rim of the enzyme active site, potentially offering selectivity profiles distinct from hydroxamic acids.[1][2]
Compound Snapshot
| Feature | Specification |
| Compound Name | This compound (HMPV) |
| Primary Target Class | Zinc-Dependent Hydrolases (specifically Class I HDACs) |
| Pharmacophore | ZBG: Carboxylic Acid (Valeric tail) Linker: Alkyl Ether Cap: Substituted Phenol (Vanillyl derivative) |
| Solubility | DMSO (High), Ethanol (Moderate), Water (Low/pH dependent) |
| Structural Analog | Valeric Acid (Weak HDACi), 4-phenoxybutyric acid |
Benchmarking Landscape: The Competitors
To validate the efficacy of HMPV, it must be benchmarked against three tiers of inhibitors.[2] The rationale for these choices is based on Zinc-Binding Group (ZBG) chemistry and potency standards.[1]
Tier 1: Structural Parent (The Baseline)[1]
-
Relevance: VPA is a short-chain fatty acid and a known, clinically approved Class I HDAC inhibitor.[1][2] HMPV is essentially a VPA analog with an aromatic extension.[1][2]
-
Mechanism: Carboxylic acid coordinates the active site Zinc ion.[1][2]
Tier 2: Potency Standard (The Gold Standard)
-
Comparator: Vorinostat (SAHA) [1]
-
Relevance: SAHA uses a hydroxamic acid ZBG (stronger than carboxylic acid) and a hydrophobic cap.[1][2] It serves as the "ceiling" for potency comparison.[1][2]
Tier 3: Selectivity Control
-
Relevance: A benzamide-based inhibitor that is highly selective for HDAC1 and HDAC3.[1][2] Used to determine if HMPV shows isoform selectivity or pan-inhibition.[1][2]
Mechanistic Rationale & Pathway Visualization
Understanding the inhibition mechanism is critical for interpreting assay data.[1][2] HDACs remove acetyl groups from lysine residues on histone tails, leading to chromatin condensation (transcriptional repression).[2] Inhibitors (HDACi) reverse this, keeping chromatin open (active).[1]
HMPV Mechanism Hypothesis:
The carboxylate of HMPV enters the hydrophobic tube of the HDAC active site.[2] The valeric acid chain spans the channel (approx.[2] 11Å), allowing the carboxylate to chelate the Zn²⁺ ion at the bottom, while the methoxy-phenoxy cap sits at the surface, stabilizing the binding via
Figure 1: HDAC Inhibition Signaling & Workflow
Caption: Comparative binding logic of HMPV versus benchmarks VPA and SAHA within the HDAC enzymatic cascade.
Experimental Protocols (Self-Validating Systems)
To objectively compare HMPV, you must utilize a Fluorometric HDAC Activity Assay .[2] This protocol is designed to be self-validating by including both positive (SAHA) and negative (No Enzyme) controls on the same plate.[1][2]
Protocol A: Fluorometric IC50 Determination
Principle: Uses a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).[1][2] HDAC activity cleaves the acetyl group, sensitizing the substrate to a developer solution that releases the fluorophore (AMC). Inhibitors prevent this release.[1][2]
Reagents:
-
Enzyme: Recombinant Human HDAC1 and HDAC6 (to test Class I vs IIb selectivity).
-
Substrate: Fluorogenic HDAC substrate (50 µM final).
-
Buffer: Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.[1][2]
-
HMPV Stock: 100 mM in DMSO (Freshly prepared to avoid ester hydrolysis).
Workflow:
-
Dilution Series: Prepare 10-point serial dilutions of HMPV (range: 10 mM to 10 nM) and Benchmarks (SAHA, VPA) in assay buffer. Keep DMSO constant at <1%.
-
Incubation: Add 10 µL inhibitor + 15 µL Enzyme solution to 96-well black plate. Incubate 30 min at 37°C.
-
Reaction: Add 25 µL Substrate. Incubate 30 min at 37°C.
-
Development: Add 50 µL Developer/Stop Solution (containing Trypsin). Incubate 15 min at RT.
-
Read: Measure Fluorescence (Ex 360 nm / Em 460 nm).
Data Analysis:
Calculate % Inhibition =
Comparative Data Framework
Use the table below to structure your experimental results. Theoretical reference values are provided for the benchmarks to validate your assay setup.
Table 1: Benchmarking Matrix
| Compound | Class/Type | ZBG Moiety | Predicted IC50 (HDAC1) | Selectivity Profile | Notes |
| HMPV | Test Candidate | Carboxylic Acid | TBD (Est.[1][2] µM - mM) | Unknown | Look for potency > VPA due to aromatic cap. |
| Vorinostat (SAHA) | Benchmark (Tier 2) | Hydroxamic Acid | ~0.1 - 0.3 µM | Pan-HDAC | Positive Control for high potency.[1][2] |
| Valproic Acid | Benchmark (Tier 1) | Carboxylic Acid | 0.4 - 1.0 mM | Class I Selective | Structural parent.[1][2] If HMPV IC50 > 2mM, it is inactive.[2] |
| Entinostat | Benchmark (Tier 3) | Benzamide | ~0.3 µM | HDAC 1/3 Selective | Use to assess isoform specificity.[1][2] |
Interpretation Guide:
-
If HMPV IC50 < 100 µM: The addition of the phenoxy linker successfully improved potency over Valproic Acid (VPA).[1][2]
-
If HMPV IC50 > 1 mM: The bulky "head" group (hydroxymethyl-methoxy) may be sterically hindering entry into the active site, or the linker length (valeric) is suboptimal compared to butyric or hexanoic variants.[1]
Critical Troubleshooting & References
Common Pitfall: Linker Instability HMPV is structurally related to the HAL linker used in solid-phase synthesis, which is designed to be acid-labile.[1][2]
-
Risk: In acidic buffers, the ether linkage may degrade.[2]
-
Mitigation: Ensure all assays are performed at physiological pH (7.4 - 8.0). Verify compound integrity via LC-MS prior to IC50 runs.[1][2]
References
-
Valeric Acid as HDAC Inhibitor: MetwareBio. "Valeric Acid: A Small Molecule with Big Impacts on Human Health."[1][2] Link
-
HDAC Inhibitor Pharmacophores: National Institutes of Health (PMC).[1][2] "Assessment of Enzyme Inhibition: A Review with Examples." Link
-
Structural Analogs (Fibrates/PPAR): MDPI. "Enzyme Inhibitors as Multifaceted Tools in Medicine." Link[1]
-
Assay Validation: Sigma-Aldrich. "Fluorometric HDAC Activity Assay Protocols." Link
Disclaimer: This guide treats HMPV as an investigational inhibitor based on its chemical structure.[1][2] Users should verify specific CAS registry data for proprietary applications.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid
Introduction: A Proactive Stance on Safety
This guide adopts the established principle of "safety through analogy." We will treat 5-(4-Hydroxymethyl-3-methoxyphenoxy)valeric acid with the full precautions warranted for its corrosive parent compound. This proactive approach ensures a robust safety margin, protecting personnel and preserving the integrity of our research. This document provides the essential operational and safety protocols for handling this compound, from initial preparation to final disposal.
Core Hazard Assessment: Understanding the Risks
The risk profile is extrapolated from valeric acid and its class of organic acids. Prudent handling requires acknowledging these potential hazards at all times.
| Hazard Classification | Description | Potential Effects |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns upon direct contact. Can be harmful if absorbed through the skin[1][2][5][6]. |
| Serious Eye Damage | Category 1 | Poses a risk of serious, potentially irreversible eye damage upon contact[1][2][5]. Vapors and mists can be extremely irritating[5]. |
| Acute Toxicity | Harmful | Harmful if swallowed[5][6]. Ingestion may cause burns to the mouth, throat, and esophagus[5]. |
| Respiratory Irritation | Irritant | Vapors, mists, or dusts can irritate the respiratory tract, leading to coughing and inflammation[5][7]. |
| Combustibility | Combustible Liquid | The compound may be a combustible liquid. Vapors can form explosive mixtures with air upon intense heating[2][6][8]. |
| Aquatic Hazard | Harmful | May be harmful to aquatic life with long-lasting effects[1][2][3][9]. |
Engineering Controls: Your First and Most Effective Barrier
Before any personal protective equipment is worn, proper engineering controls must be in place. These systems are designed to minimize exposure by containing the hazard at its source.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood[6][8]. This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of vapors or aerosols[10].
-
Emergency Equipment: A fully functional eyewash station and safety shower must be located in immediate proximity to the handling area[5][8]. All personnel must be aware of their location and trained in their use.
Personal Protective Equipment (PPE): A Mandate for Safe Handling
PPE is the final barrier between you and the chemical. The following equipment is mandatory. Do not proceed with any work involving this compound without the correct PPE.
| Body Area | Required PPE | Rationale and Key Considerations |
| Eye/Face | Chemical Splash Goggles & Full Face Shield | Standard safety glasses are insufficient . Chemical splash goggles conforming to ANSI Z87.1 or EN 166 are required to protect against splashes and vapors[5][8][10]. A full face shield must be worn over the goggles during bulk transfers or when there is a significant splash risk[5]. |
| Hands | Chemical-Resistant Gloves | Wear suitable chemical protection gloves tested according to EN 374[1]. Elbow-length PVC or appropriate nitrile gloves are recommended[5]. Always inspect gloves for tears or degradation before use [10][11]. |
| Body | Chemical-Resistant Lab Coat or Apron | A flame-resistant lab coat is the minimum requirement. For tasks with a higher splash potential, a PVC apron should be worn over the lab coat[5]. All clothing should be buttoned, and exposed skin must be covered. |
| Respiratory | NIOSH-Approved Respirator (as needed) | If there is a risk of generating aerosols or vapors that cannot be controlled by the fume hood, a NIOSH-approved respirator with a Type A-P filter for organic vapors is required[2][5]. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow minimizes risk and ensures reproducibility.
Step 1: Preparation and Pre-Handling Checks
-
Ensure the chemical fume hood is on and functioning correctly.
-
Don all required PPE as outlined in Section 2.
-
Designate a specific area within the fume hood for the handling procedure.
-
Keep the container of this compound tightly sealed until you are ready to use it[6].
-
Ensure all necessary equipment (spatulas, glassware, etc.) and spill cleanup materials are within reach inside the hood.
Step 2: Weighing and Transfer
-
Perform all weighing and transfers inside the fume hood.
-
To avoid generating dust or aerosols, handle the material gently.
-
If transferring a liquid, use a pipette or other controlled method to avoid splashing.
-
When making a solution, ALWAYS add the acid to the solvent, never the other way around , to avoid a potentially violent reaction[5].
-
Immediately and securely close the primary container after dispensing the required amount.
Step 3: Post-Handling and Decontamination
-
Wipe down the work surface within the fume hood with an appropriate decontaminating solution.
-
Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
Carefully remove PPE, starting with gloves, then the face shield and goggles, and finally the lab coat.
-
Wash hands thoroughly with soap and water after removing all PPE[6][12].
Emergency Response and Disposal Plan
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing[5]. Seek immediate medical attention[6].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids[8]. Seek immediate medical attention from an ophthalmologist[2][3].
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[5][6].
-
Ingestion: Do NOT induce vomiting[2][6]. If the person is conscious, rinse their mouth with water and have them drink two glasses of water at most[2][3]. Seek immediate medical attention[6].
Disposal Plan
Chemical waste must be handled with the same level of care as the parent compound.
-
Waste Segregation: All waste contaminated with this compound (including excess material, contaminated gloves, pipette tips, and paper towels) must be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams[9].
-
Container Management: Keep waste containers tightly closed and store them in a cool, dry, well-ventilated area away from incompatible materials[5][9].
-
Final Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations[9][13]. Handle uncleaned containers as you would the product itself[9].
Workflow Visualization
The following diagram illustrates the essential workflow for the safe handling of this compound.
Caption: Safe handling workflow from preparation to post-procedure cleanup.
References
-
Safety Data Sheet: n-Valeric acid - Carl ROTH. [Link]
-
Chemwatch GHS SDS in English (European) 47886 - Sdfine. [Link]
-
Valeric Acid - Safety Data Sheet. [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Material Safety Data Sheet - 4-Hydroxy-3-Methoxybenzoic Acid, 98.5+% (HPLC) - Cole-Parmer. [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. targetmol.com [targetmol.com]
- 11. falseguridad.com [falseguridad.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
